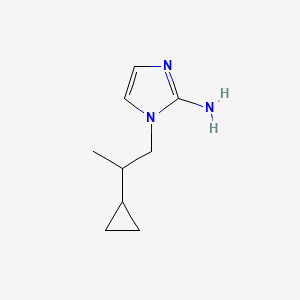

1-(2-Cyclopropylpropyl)-1H-imidazol-2-amine

Description

1-(2-Cyclopropylpropyl)-1H-imidazol-2-amine is an imidazole-derived compound featuring a cyclopropylpropyl substituent at the N1 position and an amine group at the C2 position of the imidazole ring. Cyclopropyl groups are known to introduce steric strain and electronic effects, which can influence molecular conformation, solubility, and binding interactions in biological systems .

The compound’s molecular formula is inferred as C9H15N3, with a molecular weight of 165.24 g/mol, based on structurally similar compounds like 1-(cyclopropylmethyl)-1H-imidazol-2-amine (C7H11N3, MW 137.18) .

Properties

Molecular Formula |

C9H15N3 |

|---|---|

Molecular Weight |

165.24 g/mol |

IUPAC Name |

1-(2-cyclopropylpropyl)imidazol-2-amine |

InChI |

InChI=1S/C9H15N3/c1-7(8-2-3-8)6-12-5-4-11-9(12)10/h4-5,7-8H,2-3,6H2,1H3,(H2,10,11) |

InChI Key |

KERAQEQMPCDSAY-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN1C=CN=C1N)C2CC2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(2-Cyclopropylpropyl)-1H-imidazol-2-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the alkylation of imidazole with 2-cyclopropylpropyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) with a base like potassium carbonate or sodium hydride to facilitate the alkylation process .

Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to more efficient production processes .

Chemical Reactions Analysis

1-(2-Cyclopropylpropyl)-1H-imidazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically leads to the formation of imidazole N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced imidazole derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Cyclopropylpropyl)-1H-imidazol-2-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.

Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-Cyclopropylpropyl)-1H-imidazol-2-amine involves its interaction with specific molecular targets in biological systems. The imidazole ring can interact with enzymes and receptors, modulating their activity. The cyclopropyl group may enhance the compound’s binding affinity and selectivity for certain targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 1-(2-Cyclopropylpropyl)-1H-imidazol-2-amine with key analogs:

Notes:

- *Predicted values for this compound are based on analogs.

- Lipophilicity (logP) calculated using ChemDraw® software.

Biological Activity

1-(2-Cyclopropylpropyl)-1H-imidazol-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including its anticancer, antimicrobial, and other therapeutic effects, supported by relevant data and case studies.

Chemical Structure and Properties

The compound belongs to the imidazole family, which is known for its diverse pharmacological properties. The imidazole ring contributes to various biological activities, making derivatives of this structure promising candidates for drug development.

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazole derivatives. Research indicates that this compound may exhibit inhibitory effects on certain cancer cell lines.

In Vitro Studies

In vitro assays have demonstrated that imidazole derivatives can inhibit the growth of various cancer cell lines. For instance, compounds similar to this compound showed significant activity against:

- Leukemia cell lines : Inhibition rates ranged from 45% to 65% depending on the specific derivative and concentration used.

- Non-small cell lung cancer : Compounds exhibited up to 60% inhibition in specific cell lines such as EKVX and HOP-92.

The following table summarizes the mean percent inhibition observed in different cancer types:

| Cancer Type | Mean Percent Inhibition |

|---|---|

| Leukemia | 55% - 65% |

| Non-Small Cell Lung | 40% - 60% |

| Colon Cancer | 40% - 60% |

| Breast Cancer | 60% - 70% |

Antimicrobial Activity

Imidazole derivatives are also recognized for their antimicrobial properties. Research indicates that compounds containing the imidazole moiety can exhibit activity against various bacterial strains.

Antibacterial Studies

In studies evaluating antibacterial activity, derivatives similar to this compound demonstrated effective inhibition against:

- Gram-positive bacteria : Such as Staphylococcus aureus and Bacillus subtilis.

- Gram-negative bacteria : Including Escherichia coli.

The following table illustrates the Minimum Inhibitory Concentration (MIC) values for selected derivatives:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 20 - 28 |

| Bacillus subtilis | 22 - 30 |

| Escherichia coli | 18 - 25 |

The biological activity of imidazole derivatives is often attributed to their ability to interact with biomolecules such as DNA and proteins. The mechanism involves:

- Inhibition of enzyme activity : Many imidazole derivatives act as enzyme inhibitors, disrupting key metabolic pathways in cancer cells.

- Cell cycle arrest : Studies have shown that certain compounds can induce G1 phase arrest in cancer cells, preventing them from progressing through the cell cycle.

Case Studies

Several case studies have documented the therapeutic potential of imidazole derivatives:

- Case Study on Anticancer Activity : A derivative similar to this compound demonstrated a significant reduction in tumor size in xenograft models when administered at specific dosages.

- Antimicrobial Efficacy : Clinical isolates of Staphylococcus aureus were treated with imidazole derivatives, showing a marked decrease in bacterial load after treatment compared to controls.

Q & A

Basic: What are the common synthetic routes for 1-(2-Cyclopropylpropyl)-1H-imidazol-2-amine, and what experimental conditions are critical for yield optimization?

Answer:

Synthesis typically involves multi-step reactions starting from substituted imidazole precursors. Key steps include:

- Cyclopropylpropyl Group Introduction : Alkylation of the imidazole nitrogen using 2-cyclopropylpropyl halides under inert atmospheres (e.g., N₂ or Ar) .

- Amine Functionalization : Selective protection/deprotection strategies (e.g., Boc groups) to install the 2-amine group while avoiding side reactions .

- Catalysis : Palladium or copper catalysts for coupling reactions, with precise temperature control (60–100°C) and solvent selection (DMF or DCM) to minimize byproducts .

- Purification : Column chromatography or recrystallization for isolating the final product, monitored by TLC or HPLC .

Basic: Which analytical techniques are most reliable for characterizing this compound, and how should spectral data be interpreted?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., cyclopropyl protons at δ 0.5–1.5 ppm; imidazole C2-amine at δ 5.5–6.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ expected for C₉H₁₄N₄) and fragmentation patterns .

- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies .

- IR Spectroscopy : Identifies amine N-H stretches (~3300 cm⁻¹) and imidazole ring vibrations (~1600 cm⁻¹) .

Advanced: How can researchers optimize synthetic routes using statistical design of experiments (DoE) to improve yield and purity?

Answer:

- Factor Screening : Use fractional factorial designs to identify critical variables (e.g., temperature, solvent polarity, catalyst loading) .

- Response Surface Methodology (RSM) : Model interactions between factors (e.g., reaction time vs. cyclopropane stability) to predict optimal conditions .

- Robustness Testing : Evaluate parameter ranges (e.g., ±5°C tolerance) to ensure reproducibility under scaled-up conditions .

Advanced: How should researchers design biological activity studies to elucidate the compound’s mechanism of action?

Answer:

- Target Identification : Use computational docking (e.g., molecular dynamics simulations) to predict interactions with receptors (e.g., histamine or serotonin receptors) .

- In Vitro Assays :

- Enzyme Inhibition : Measure IC₅₀ values against kinases or cytochrome P450 isoforms .

- Receptor Binding : Radioligand displacement assays (e.g., ³H-labeled ligands) to quantify affinity .

- In Vivo Models : Evaluate pharmacokinetics (e.g., bioavailability, half-life) in rodent models, with HPLC-based plasma analysis .

Advanced: What methodological approaches are recommended to assess the compound’s stability under varying storage and reaction conditions?

Answer:

- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/vis) to identify degradation pathways (e.g., imidazole ring oxidation) .

- HPLC Stability Monitoring : Track impurity profiles over time using gradient elution methods .

- Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds (e.g., >150°C) for safe handling .

Advanced: How can contradictions in reported spectral or biological data be resolved?

Answer:

- Cross-Validation : Replicate experiments using identical conditions (e.g., solvent, NMR field strength) .

- Multi-Technique Correlation : Combine NMR, X-ray, and MS data to resolve ambiguities (e.g., distinguishing regioisomers) .

- Meta-Analysis : Review patent literature and non-indexed journals for unreported synthetic modifications that may affect activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.